![molecular formula C18H16N4O4S B2574390 5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862975-94-8](/img/structure/B2574390.png)

5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

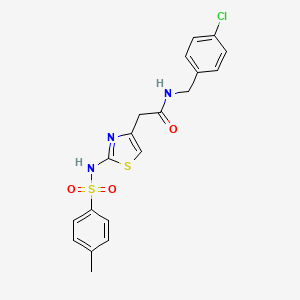

The compound you mentioned is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a benzothiazole ring. Both of these structures are common in pharmaceutical compounds and materials science due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-donating methoxy groups could potentially increase the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in nucleophilic substitution reactions, especially if they contain halogen atoms .科学的研究の応用

Antitumor Activity and ROS-Mediated Apoptosis

The synthetic chalcone derivative DPP23 (also known as the compound ) has demonstrated antitumor activity. Specifically, it selectively induces apoptosis in cancer cells through reactive oxygen species (ROS) generation. Unlike healthy cells, cancer cells are particularly vulnerable to ROS-induced damage. DPP23’s mechanism of action involves ROS-mediated cell death, making it a promising candidate for targeted cancer therapy .

Glutathione Metabolism Modulation

DPP23 affects global gene expression, including genes associated with oxidative stress and apoptosis. Notably, it impacts glutathione metabolism, a critical cellular defense system against oxidative damage. Several genes involved in glutathione metabolism, such as CHAC1, GCLC, G6PD, GSTO2, and others, are modulated by DPP23. Among these, CHAC1 stands out as the most responsive to DPP23 treatment. Understanding these molecular interactions could lead to novel therapeutic strategies .

Tyrosinase Inhibition

In addition to its antitumor properties, DPP23 exhibits potent tyrosinase inhibition. Tyrosinase is an enzyme involved in melanin synthesis and plays a crucial role in skin pigmentation. DPP23, specifically the compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, shows strong competitive inhibition against mushroom tyrosinase. This finding suggests potential applications in cosmetics and dermatology .

Aggregation-Induced Emission (AIE) Photosensitizers

DPP23 belongs to a class of compounds with aggregation-induced emission (AIE) properties. These molecules emit fluorescence upon aggregation, making them valuable in bioimaging, sensing, and photodynamic therapy. Researchers have designed and synthesized AIE photosensitizers based on DPP23’s D–π–A structure. These compounds hold promise for targeted imaging and cancer treatment .

Transcriptomic Studies

Transcriptomic analysis has revealed insights into DPP23’s effects on gene expression. By mining microarray data, researchers have identified DPP23 target genes responsible for ROS generation. Understanding these gene interactions can guide further investigations and therapeutic development .

Potential Drug Development

Given its multifaceted effects, DPP23 represents a potential lead compound for drug development. Researchers continue to explore its pharmacological properties, aiming to harness its unique features for clinical applications.

作用機序

将来の方向性

特性

IUPAC Name |

5-(3,5-dimethoxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S/c1-23-11-4-5-14-15(9-11)27-18(19-14)20-17-22-21-16(26-17)10-6-12(24-2)8-13(7-10)25-3/h4-9H,1-3H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZHUCDRKVYJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2574308.png)

![4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2574310.png)

![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2574311.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2574316.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2574317.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2574318.png)

![N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2574319.png)

thioxophosphorane](/img/structure/B2574320.png)